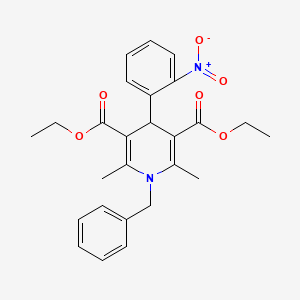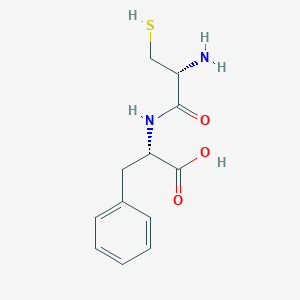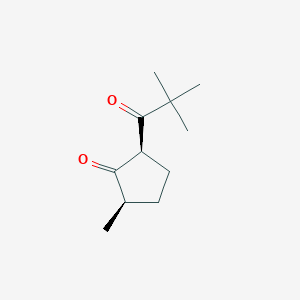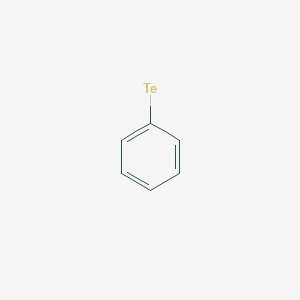
Tellurophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tellurophenol is an organotellurium compound where tellurium replaces the oxygen atom in phenol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tellurophenol typically involves the reaction of tellurium with phenol derivatives. One common method is the reduction of ditellurides (R2Te2) to produce this compound. This process often requires the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound is less common due to the compound’s instability and the challenges associated with handling tellurium. advancements in synthetic techniques and the development of more stable tellurium compounds may pave the way for more widespread industrial applications in the future .
Chemical Reactions Analysis
Types of Reactions: Tellurophenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the tellurium atom, which imparts unique reactivity compared to its sulfur and selenium analogues .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions include telluroxides, telluroketones, and various telluride derivatives.
Scientific Research Applications
Tellurophenol has several scientific research applications, particularly in the fields of chemistry, biology, and materials science:
Chemistry: this compound is used as a ligand in coordination chemistry, where it forms complexes with transition metals.
Biology: In biological research, this compound derivatives are investigated for their potential as antioxidants and enzyme inhibitors.
Materials Science: this compound is explored for its potential use in the development of new materials, particularly in the field of nanotechnology.
Mechanism of Action
The mechanism of action of tellurophenol involves its interaction with various molecular targets and pathways. The tellurium atom in this compound can form strong bonds with metals, making it an effective ligand in coordination chemistry.
Comparison with Similar Compounds
Tellurophenol is part of a broader class of compounds known as chalcogenophenols, which include thiophenol (sulfur analogue) and selenophenol (selenium analogue). Compared to these compounds, this compound exhibits unique properties due to the larger atomic size and lower electronegativity of tellurium:
Properties
Molecular Formula |
C6H5Te |
|---|---|
Molecular Weight |
204.7 g/mol |
InChI |
InChI=1S/C6H5Te/c7-6-4-2-1-3-5-6/h1-5H |
InChI Key |
GXRNGPKSLFIQGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Te] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


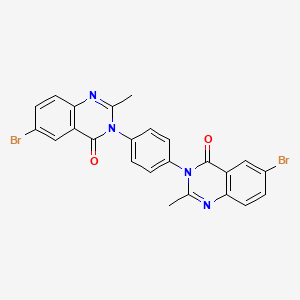
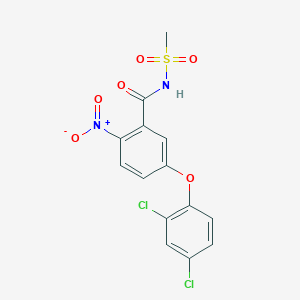
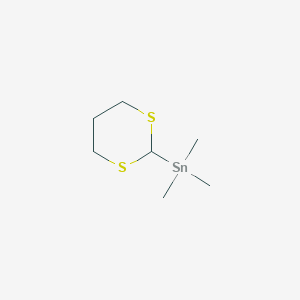
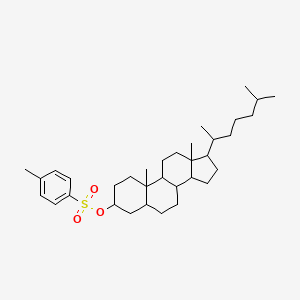
![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B14460428.png)
![N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide](/img/structure/B14460446.png)

![2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B14460456.png)

